1-(4-Chlorophenyl)pyrrolidine-2,4-dione
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Overview
Description
1-(4-Chlorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H8ClNO2 . It has a molecular weight of 209.63 . This compound is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-6,13-14H . This indicates the presence of a pyrrolidine ring attached to a 4-chlorophenyl group.Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 209.63 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Molecular and Crystal Structure Analysis : The compound has been studied for its molecular and crystal structure. For example, Ratajczak-Sitarz et al. (1990) investigated its structure, revealing three rigid rings connected by single bonds and a synclinal conformation of the terminal phenyl rings (Ratajczak-Sitarz et al., 1990).
Synthesis and Derivative Formation : Research by Mulholland et al. (1972) delved into its synthesis, showing how pyrrolidine-2,4-dione and its derivatives can be obtained through specific heating processes (Mulholland et al., 1972).
Antimicrobial Properties : Jain et al. (2006) explored the synthesis of novel azaimidoxy compounds, including derivatives of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione, and assessed their antimicrobial activities, suggesting potential chemotherapeutic applications (Jain et al., 2006).
Applications in Dipeptide Analogue Synthesis : Hosseini et al. (2006) presented a method for synthesizing N-acylated, O-alkylated pyrrolin-2-ones, highlighting their potential as dipeptide analogues (Hosseini et al., 2006).
Development of Anticonvulsant Agents : Kamiński et al. (2013) synthesized and evaluated N-Mannich bases derived from the compound for their anticonvulsant properties, indicating potential in epilepsy treatment (Kamiński et al., 2013).
Investigations in Organic Chemistry : In the field of organic chemistry, the compound has been used in various synthetic pathways, such as the synthesis of novel antibacterial agents as demonstrated by Sheikh et al. (2009) (Sheikh et al., 2009).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) explored the use of pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione, a related derivative, in the synthesis of photoluminescent conjugated polymers for electronic applications (Beyerlein & Tieke, 2000).
Insecticidal Activity : Croix et al. (1975) explored analogues of the compound for their insecticidal activity, indicating its potential use in pest control (Croix et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione are currently unknown. This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through a variety of mechanisms, potentially influencing the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . .
Biochemical Pathways
Some pyrrolidine derivatives have been found to exhibit a broad range of bioactivities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Action Environment
The compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to temperature changes.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWJVXLNIILJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114473-83-5 |
Source
|
Record name | 1-(4-chlorophenyl)pyrrolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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